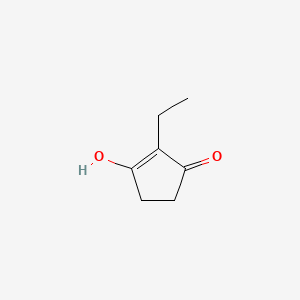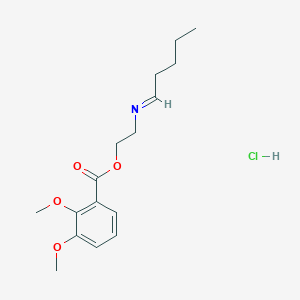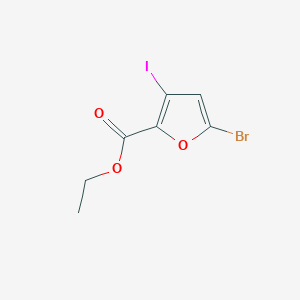
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be synthesized through several methods. One common method involves the thermal degradation of ascorbic acid. This process forms the compound as an aroma compound from the reactions of L-ascorbic acid with L-threonine or L-serine at different pH values . Another method involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid . Industrial production methods may vary, but these synthetic routes are commonly employed in laboratory settings.
Analyse Chemischer Reaktionen
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent due to its caramel-like aroma . In biology and medicine, it may be studied for its potential effects on various biological pathways. In the industry, it is used in the production of flavoring agents and fragrances . Its unique properties make it a valuable compound for research and industrial applications.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- involves its interaction with various molecular targets and pathways. As an aroma compound, it interacts with olfactory receptors to produce its characteristic caramel-like scent . In biological systems, it may interact with enzymes and other proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be compared with other similar compounds, such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 2-hydroxy-3-ethyl-2-cyclopenten-1-one . These compounds share similar structures and properties but may differ in their specific applications and effects. For example, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is also used as a flavoring agent but may have different aroma characteristics
Eigenschaften
CAS-Nummer |
5857-25-0 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h8H,2-4H2,1H3 |
InChI-Schlüssel |
RDXQMMNEMFSXDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

methanone](/img/structure/B14173052.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)


![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)


